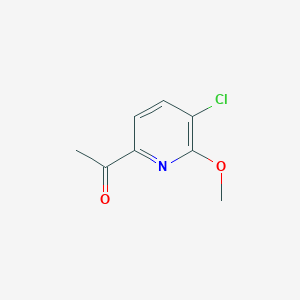
1-(5-Chloro-6-methoxypyridin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-6-methoxypyridin-2-yl)ethanone is an organic compound belonging to the pyridine family It features a pyridine ring substituted with a chlorine atom at the 5-position and a methoxy group at the 6-position, along with an ethanone group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-6-methoxypyridin-2-yl)ethanone typically involves the chlorination and methoxylation of a pyridine precursor, followed by the introduction of the ethanone group. One common method involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with methanol in the presence of a base to form 5-chloro-6-methoxypyridine. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 1-(5-Chloro-6-methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1-(5-Chloro-6-methoxypyridin-2-yl)acetic acid.
Reduction: 1-(5-Chloro-6-methoxypyridin-2-yl)ethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
1-(5-Chloro-6-methoxypyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
作用機序
The mechanism of action of 1-(5-Chloro-6-methoxypyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would require further experimental validation .
類似化合物との比較
- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
- 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
Comparison: 1-(5-Chloro-6-methoxypyridin-2-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity towards biological targets .
特性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC名 |
1-(5-chloro-6-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-4-3-6(9)8(10-7)12-2/h3-4H,1-2H3 |
InChIキー |
BMDGKOVBYPFONC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=C(C=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


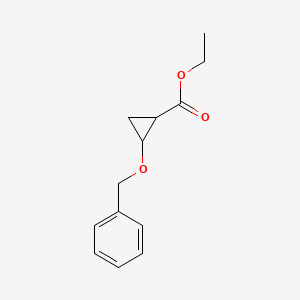
![2-Iodo-4,6-dimethylbenzo[d]thiazole](/img/structure/B13665636.png)
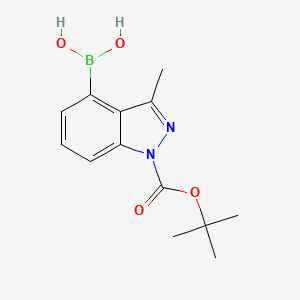

![1-Oxa-7-azaspiro[4.5]decane oxalate](/img/structure/B13665652.png)

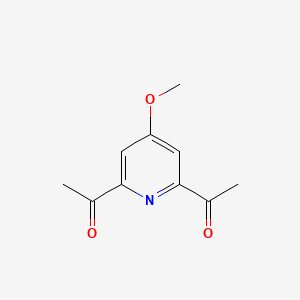
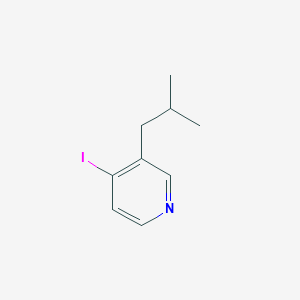
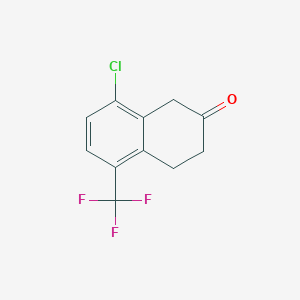

![2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole](/img/structure/B13665693.png)
![Bis[4-(trifluoromethoxy)benzoyl] Peroxide](/img/structure/B13665695.png)


